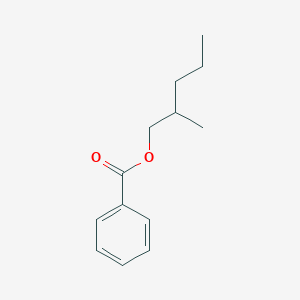

2-Methylpentyl benzoate

Description

BenchChem offers high-quality 2-Methylpentyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpentyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-7-11(2)10-15-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNXTLNEKZMJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341123 | |

| Record name | 2-Methylpentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59736-57-1 | |

| Record name | 2-Methylpentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylpentyl Benzoate

This guide provides a comprehensive overview of the chemical and physical properties of 2-methylpentyl benzoate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented herein is a synthesis of data from authoritative chemical databases and relevant scientific literature, offering both foundational knowledge and practical insights into the handling and application of this compound.

Compound Identification and Molecular Structure

2-Methylpentyl benzoate, also known as benzoic acid 2-methylpentyl ester, is an organic compound classified as a benzoate ester. Its molecular structure consists of a benzoate group attached to a 2-methylpentyl chain.

Key Identifiers: [1]

-

IUPAC Name: 2-methylpentyl benzoate

-

CAS Number: 59736-57-1

-

Molecular Formula: C₁₃H₁₈O₂

-

Molecular Weight: 206.28 g/mol

-

Canonical SMILES: CCCC(C)COC(=O)C1=CC=CC=C1

-

InChI Key: OUNXTLNEKZMJFY-UHFFFAOYSA-N

The presence of a chiral center at the second carbon of the pentyl chain indicates that 2-methylpentyl benzoate can exist as a racemic mixture of two enantiomers. The structural characteristics, including the aromatic ring and the branched alkyl chain, are key determinants of its physical and chemical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-methylpentyl benzoate is essential for its application in various scientific and industrial contexts. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Boiling Point (Normal) | 599.37 K (326.22 °C) | Cheméo (Joback method)[2] |

| Melting Point | 319.85 K (46.7 °C) | Cheméo (Joback method)[2] |

| Density | Not available | |

| logP (Octanol/Water Partition Coefficient) | 3.280 | Cheméo (Crippen method)[2] |

| Water Solubility (log10WS in mol/l) | -3.57 | Cheméo (Crippen method)[2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The high logP value and low water solubility indicate that 2-methylpentyl benzoate is a lipophilic compound, sparingly soluble in water but readily soluble in organic solvents.[3] These properties are critical for applications in fragrance formulation and as a specialty solvent.

Synthesis and Reactivity

Synthesis of 2-Methylpentyl Benzoate

The most common and industrially viable method for the synthesis of 2-methylpentyl benzoate is the Fischer esterification of benzoic acid with 2-methyl-1-pentanol in the presence of an acid catalyst, such as sulfuric acid.[4]

The overall reaction is as follows:

C₆H₅COOH + HOCH₂(CH(CH₃))CH₂CH₂CH₃ ⇌ C₆H₅COOCH₂(CH(CH₃))CH₂CH₂CH₃ + H₂O

This is a reversible reaction, and to drive the equilibrium towards the product side, an excess of the alcohol (2-methyl-1-pentanol) can be used, or the water formed during the reaction can be removed.[5]

Experimental Protocol: Fischer Esterification of Benzoic Acid with 2-Methyl-1-pentanol [4]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid and an excess of 2-methyl-1-pentanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to allow the reaction to reach equilibrium.

-

Work-up: After cooling, the mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted benzoic acid. The organic layer is then washed with brine and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield pure 2-methylpentyl benzoate.

Sources

- 1. 2-Methylpentyl benzoate | C13H18O2 | CID 570433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid 2-methylpentyl ester (CAS 59736-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. RU2481324C2 - Method of producing alkyl benzoates - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

An In-Depth Technical Guide to 2-Methylpentyl Benzoate (CAS: 59736-57-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylpentyl benzoate, also known as isohexyl benzoate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Molecular Overview and Physicochemical Properties

2-Methylpentyl benzoate is an organic compound, specifically an ester formed from the condensation of benzoic acid and 2-methyl-1-pentanol. Its chemical structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by a 2-methylpentyl chain. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

The molecular formula for 2-Methylpentyl benzoate is C13H18O2, and it has a molecular weight of approximately 206.28 g/mol .[1] It is important to note that due to the chiral center at the second carbon of the pentyl group, this compound can exist as a racemic mixture of (R) and (S) enantiomers.

A summary of its key computed and experimental physicochemical properties is presented in Table 1. These properties are crucial for predicting its behavior in various experimental settings, including solubility, partitioning in biological systems, and chromatographic retention.

Table 1: Physicochemical Properties of 2-Methylpentyl Benzoate

| Property | Value | Source |

| Molecular Formula | C13H18O2 | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| CAS Number | 59736-57-1 | PubChem[1] |

| Appearance | Colorless liquid (presumed) | Inferred from similar esters |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Kovats Retention Index (non-polar column) | 1546, 1553 | PubChem[1] |

Synthesis of 2-Methylpentyl Benzoate via Fischer Esterification

The most common and direct method for synthesizing 2-Methylpentyl benzoate is through the Fischer esterification of benzoic acid with 2-methyl-1-pentanol, using a strong acid catalyst such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and the water formed during the reaction is removed.

The underlying mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the 2-methyl-1-pentanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[2]

Caption: Fischer Esterification Workflow for 2-Methylpentyl Benzoate Synthesis.

Step-by-Step Synthesis Protocol:

This protocol is adapted from established procedures for Fischer esterification of similar benzoate esters.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 equivalent), 2-methyl-1-pentanol (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to the benzoic acid).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the excess 2-methyl-1-pentanol. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the excess alcohol.

-

A saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted benzoic acid. Repeat until no more gas evolution is observed.

-

Brine (saturated NaCl solution) to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-Methylpentyl benzoate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Methylpentyl benzoate. The following techniques are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like 2-Methylpentyl benzoate and for confirming its molecular weight.

Table 2: GC-MS Parameters

| Parameter | Value |

| GC Column | Non-polar capillary column (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The expected mass spectrum of 2-Methylpentyl benzoate would show a molecular ion peak (M+) at m/z 206. Key fragmentation patterns would include a prominent peak at m/z 105, corresponding to the benzoyl cation ([C6H5CO]+), and peaks corresponding to the loss of the 2-methylpentyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2-Methylpentyl benzoate.

Caption: Analytical Workflow for the Characterization of 2-Methylpentyl Benzoate.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would exhibit characteristic signals for both the aromatic and aliphatic portions of the molecule.

-

Aromatic Protons: Multiplets in the range of δ 7.3-8.1 ppm.

-

Ester Methylene Protons (-OCH₂-): A doublet of doublets around δ 4.2 ppm.

-

Aliphatic Protons: Multiplets in the range of δ 0.9-1.9 ppm for the methyl, methylene, and methine protons of the 2-methylpentyl group.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would show distinct signals for each carbon atom.

-

Carbonyl Carbon: A signal around δ 166 ppm.

-

Aromatic Carbons: Signals in the range of δ 128-133 ppm.

-

Ester Methylene Carbon (-OCH₂-): A signal around δ 68 ppm.

-

Aliphatic Carbons: Signals in the upfield region (δ 10-40 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for the quantitative analysis and purity determination of 2-Methylpentyl benzoate, especially for monitoring reaction kinetics or for quality control in a production setting.

Table 3: HPLC Parameters

| Parameter | Value |

| HPLC System | Standard HPLC with UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm and 254 nm |

| Column Temperature | 30 °C |

Applications and Biological Significance

While specific applications for 2-Methylpentyl benzoate are not extensively documented in publicly available literature, its structural similarity to other benzoate esters suggests potential uses in several fields:

-

Fragrance and Flavors: Many benzoate esters are used as fragrance and flavoring agents due to their pleasant, fruity, or floral aromas.[4] 2-Methylpentyl benzoate likely possesses similar characteristics, making it a candidate for use in perfumes, cosmetics, and food products.

-

Solvents: Its ester functionality and relatively low polarity suggest it could be used as a specialty solvent in various chemical processes.

-

Pharmaceutical and Drug Development: Benzoate esters can be used as plasticizers in pharmaceutical formulations and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The lipophilic nature of the 2-methylpentyl group could be exploited to modify the solubility and pharmacokinetic properties of drug molecules.

-

Pesticides and Insect Attractants: Some benzoate esters, such as methyl benzoate, have shown promise as environmentally safe insecticides and insect attractants.[6] Further research could explore the potential of 2-Methylpentyl benzoate in this area.

-

Antimicrobial Agents: Methyl benzoate has demonstrated antibacterial properties.[7] The potential antimicrobial activity of 2-Methylpentyl benzoate could be a subject of future investigation.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[6][9]

-

Toxicity: Benzoate esters generally have low to moderate acute toxicity. However, they can be irritating to the skin, eyes, and respiratory system.[6][9] In case of exposure, follow standard first-aid procedures.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Methylpentyl benzoate is a versatile ester with potential applications in various scientific and industrial fields. This guide provides a comprehensive foundation for its synthesis, characterization, and safe handling. The detailed protocols for Fischer esterification and analytical techniques offer a practical starting point for researchers. While specific data on its biological activity and applications are limited, the information on related compounds suggests promising avenues for future research, particularly in the areas of fragrance chemistry, pharmaceutical sciences, and agrochemicals. As with any chemical compound, all experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Methyl 2-methyl benzoate. Retrieved from [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570433, 2-Methylpentyl benzoate. Retrieved from [Link]

-

Waleed, N. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). DE602005003858T2 - Use of methyl 2-methylbenzoate in perfume compositions.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Evergreensino. (2025, May 15). How is Methyl Benzoate used in the fragrance industry? [Blog post]. Retrieved from [Link]

-

Evergreensino. (2025, June 27). What are the antibacterial properties of Methyl Benzoate? [Blog post]. Retrieved from [Link]

-

Farooq, U., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

Sources

- 1. 2-Methylpentyl benzoate | C13H18O2 | CID 570433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. How is Methyl Benzoate used in the fragrance industry? - Blog - Evergreensino [evergreensinochem.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. chemos.de [chemos.de]

- 9. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to the Molecular Structure of 2-Methylpentyl Benzoate

This guide provides a comprehensive technical overview of 2-methylpentyl benzoate, a benzoate ester characterized by its distinct molecular structure. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, offers a detailed analysis of its spectroscopic characterization, outlines a standard synthesis protocol, and provides essential safety and handling information. The content is structured to deliver not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding for practical application.

Introduction and Chemical Identity

2-Methylpentyl benzoate is an organic compound classified as a benzoate ester. Its molecular structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a 2-methylpentyl alkoxy group. This structure imparts specific chemical and physical properties that are of interest in various chemical and pharmaceutical contexts.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 2-methylpentyl benzoate | [PubChem][1] |

| Molecular Formula | C13H18O2 | [PubChem][1] |

| Molecular Weight | 206.28 g/mol | [PubChem][1] |

| CAS Number | 59736-57-1 | [PubChem][1] |

| Canonical SMILES | CCCC(C)COC(=O)C1=CC=CC=C1 | [PubChem][1] |

| InChI Key | OUNXTLNEKZMJFY-UHFFFAOYSA-N | [PubChem][1] |

Molecular Structure and Spectroscopic Elucidation

The definitive structure of 2-methylpentyl benzoate is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a complete picture of the compound's architecture.

Caption: 2D structure of 2-Methylpentyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 8.1 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| 7.4 - 7.6 | Multiplet | 3H | Aromatic Protons (meta and para to C=O) |

| 4.1 - 4.2 | Multiplet | 2H | -O-CH₂- |

| 1.8 - 2.0 | Multiplet | 1H | -CH(CH₃)- |

| 1.2 - 1.5 | Multiplet | 4H | -CH₂-CH₂- |

| 0.9 - 1.0 | Multiplet | 6H | -CH(CH₃) and -CH₂-CH₃ |

Note: The predicted ¹H NMR data is based on established chemical shift values for similar structural motifs. A publicly available spectrum can be found on ChemicalBook, which shows assigned peaks at approximately 8.05, 7.50, 7.47, 4.19, 4.14, 1.94, 1.64-1.09, 1.02, and 0.93 ppm, generally aligning with the predicted values.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-methylpentyl benzoate will show characteristic absorption bands for the ester group and the aromatic ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Ester Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1270, ~1110 | Strong | C-O Ester Stretch |

Note: These are typical ranges for the assigned functional groups.[3][4][5] The strong absorption around 1720 cm⁻¹ is a key indicator of the presence of the ester functional group. The C-H stretching vibrations confirm the presence of both aromatic and aliphatic components.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-methylpentyl benzoate, the molecular ion peak and characteristic fragment ions would be observed.

Expected Mass Spectrometry Fragmentation:

| m/z | Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 85 | [C₆H₁₃]⁺ (2-Methylpentyl Cation) |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

The most abundant fragment is expected to be the benzoyl cation at m/z 105, which is a common and stable fragment for benzoate esters.[2] The molecular ion peak at m/z 206 confirms the molecular weight of the compound.[1][2]

Synthesis of 2-Methylpentyl Benzoate

2-Methylpentyl benzoate is typically synthesized via Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6]

Caption: Fischer Esterification of Benzoic Acid and 2-Methyl-1-pentanol.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 2-methylpentyl benzoate.

-

Reactant Preparation: In a round-bottom flask, combine benzoic acid and a slight excess of 2-methyl-1-pentanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Extraction and Drying: Extract the ester into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to obtain pure 2-methylpentyl benzoate.

Safety and Handling

While specific safety data for 2-methylpentyl benzoate is not extensively documented, precautions for similar benzoate esters should be followed.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Avoid contact with skin, eyes, and clothing.[8] Do not ingest or inhale.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 2-Methylpentyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

-

Cheméco. (n.d.). Chemical Properties of 2-Methylbutyl benzoate (CAS 52513-03-8). Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 4). mass spectrum of 2-methylpentane fragmentation pattern.... Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

PubChem. (n.d.). 2-Methylbutyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

-

SysKem Chemie GmbH. (2021, January 6). Methylbenzoat - Sicherheitsdatenblatt. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

MassBank. (2025). MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - MassBank. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpentane.... Retrieved from [Link]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern.... Retrieved from [Link]

Sources

- 1. 2-Methylpentyl benzoate | C13H18O2 | CID 570433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZOIC ACID 2-METHYLPENTYL ESTER(59736-57-1) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. proprep.com [proprep.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fishersci.es [fishersci.es]

- 8. syskem.de [syskem.de]

Spectroscopic Analysis of 2-Methylpentyl Benzoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Methylpentyl benzoate (C₁₃H₁₈O₂), a benzoate ester. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles of spectroscopic interpretation.

Introduction to 2-Methylpentyl Benzoate

2-Methylpentyl benzoate is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .[1] Its structure consists of a benzoate group attached to a 2-methylpentyl chain. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various scientific and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For 2-Methylpentyl benzoate, both ¹H and ¹³C NMR spectra are essential for complete structural elucidation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.[3] Due to the lack of symmetry in 2-Methylpentyl benzoate, a total of 11 distinct signals are predicted, corresponding to the 11 unique carbon environments. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methylpentyl Benzoate

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |

| C=O | 166.5 | Carbonyl |

| C (aromatic, attached to C=O) | 130.4 | Aromatic |

| CH (aromatic, ortho) | 129.5 | Aromatic |

| CH (aromatic, para) | 132.7 | Aromatic |

| CH (aromatic, meta) | 128.3 | Aromatic |

| O-CH₂ | 67.2 | Aliphatic |

| CH | 36.6 | Aliphatic |

| CH₂ (propyl) | 34.2 | Aliphatic |

| CH₂ (ethyl) | 19.0 | Aliphatic |

| CH₃ (on pentyl chain) | 16.2 | Aliphatic |

| CH₃ (terminal) | 14.1 | Aliphatic |

Data predicted using an online NMR prediction tool.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The experimental ¹H NMR data for 2-Methylpentyl benzoate is summarized in Table 2.

Table 2: Experimental ¹H NMR Data for 2-Methylpentyl Benzoate

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho) | 8.05 | m | - | 2H |

| Aromatic (meta and para) | 7.50-7.47 | m | - | 3H |

| O-CH₂ | 4.19-4.14 | m | - | 2H |

| CH | 1.94 | m | - | 1H |

| CH₂ (propyl and ethyl) | 1.64-1.09 | m | - | 4H |

| CH₃ (on pentyl chain) | 1.02 | d | - | 3H |

| CH₃ (terminal) | 0.93 | t | - | 3H |

Experimental data obtained from ChemicalBook.[4]

Interpretation of NMR Data:

The downfield signals at 8.05 and 7.50-7.47 ppm are characteristic of the aromatic protons of the benzoate group. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing effect of the carbonyl. The methylene protons adjacent to the ester oxygen (O-CH₂) appear at 4.19-4.14 ppm. The remaining aliphatic protons of the 2-methylpentyl group appear in the upfield region between 1.94 and 0.93 ppm. The splitting patterns (multiplicity) and integration values are consistent with the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[5] The IR spectrum of 2-Methylpentyl benzoate is expected to show characteristic absorptions for an aromatic ester.

Table 3: Characteristic IR Absorptions for 2-Methylpentyl Benzoate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2960-2870 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1110 | C-O stretch | Ester |

Data based on typical values for aromatic esters.

Interpretation of IR Data:

The most prominent peak in the IR spectrum of an aromatic ester is the strong carbonyl (C=O) stretch, which typically appears around 1720 cm⁻¹. The presence of conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester. The C-O stretching vibrations of the ester group give rise to two strong bands in the 1300-1100 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the 2-methylpentyl group appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring are seen at approximately 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[6] Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

The mass spectrum of 2-Methylpentyl benzoate shows a molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight. The most abundant fragment ions observed are listed in Table 4.

Table 4: Major Fragment Ions in the Mass Spectrum of 2-Methylpentyl Benzoate

| m/z | Proposed Fragment Ion |

| 123 | [C₆H₅CO(OH)]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 84 | [C₆H₁₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Data obtained from PubChem and ChemicalBook.[1][4]

Proposed Fragmentation Pathway:

The fragmentation of 2-Methylpentyl benzoate is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through several pathways, as illustrated in the diagram below. The formation of the highly stable benzoyl cation at m/z 105 is a characteristic feature of benzoate esters and is often the base peak.

Caption: Proposed fragmentation pathways for 2-Methylpentyl benzoate in mass spectrometry.

Experimental Protocols

NMR Spectroscopy: A sample of 2-Methylpentyl benzoate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS). The sample is vaporized and then ionized by electron impact. The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2-Methylpentyl benzoate, enabling its unambiguous identification and structural verification. The data presented in this guide serves as a valuable reference for researchers and scientists working with this compound and similar ester derivatives.

References

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 570433, 2-Methylpentyl benzoate. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpentane fragmentation pattern... [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpentane analysis... [Link]

-

Brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpentane analysis... [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpentane... [Link]

Sources

- 1. 2-Methylpentyl benzoate | C13H18O2 | CID 570433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CASPRE [caspre.ca]

- 3. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. BENZOIC ACID 2-METHYLPENTYL ESTER(59736-57-1) 1H NMR spectrum [chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A-to-Z Synthesis of 2-Methylpentyl Benzoate: A Technical Guide

This in-depth guide provides a comprehensive overview of the synthesis of 2-Methylpentyl benzoate, a valuable ester compound. Designed for researchers, scientists, and professionals in drug development, this document details the strategic approach, mechanistic basis, and a field-proven protocol for its preparation, purification, and characterization.

Strategic Overview: Fischer-Speier Esterification

The synthesis of 2-Methylpentyl benzoate is most effectively achieved through the Fischer-Speier esterification. This classic and robust method involves the acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (2-methyl-1-pentanol).[1] It is a cost-effective and highly efficient process, particularly for large-scale production.[1]

The overall reaction is as follows:

C₆H₅COOH (Benzoic Acid) + CH₃(CH₂)₂CH(CH₃)CH₂OH (2-Methyl-1-pentanol) ⇌ C₆H₅COOCH₂(CH(CH₃))(CH₂)₂CH₃ (2-Methylpentyl Benzoate) + H₂O

A key feature of Fischer esterification is its reversible nature.[1][2] To maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:

-

Using an excess of one reactant: Employing an excess of the alcohol (2-methyl-1-pentanol) can drive the reaction forward according to Le Châtelier's principle.

-

Removing water as it forms: The continuous removal of the water byproduct prevents the reverse reaction (ester hydrolysis) from occurring.[2][3] A Dean-Stark apparatus is the standard equipment for this purpose, allowing for the azeotropic removal of water with a suitable solvent.[4][5][6]

Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice for this reaction.[1][7] It protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[8][9]

Mechanistic Pathway

The Fischer esterification proceeds through a series of equilibrium steps, collectively known as a nucleophilic acyl substitution. The mechanism can be broken down into the following key stages:[1][8][9]

-

Protonation of the Carbonyl Group: The catalytic acid protonates the carbonyl oxygen of benzoic acid, creating a highly reactive, resonance-stabilized oxonium ion.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methyl-1-pentanol attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, 2-methylpentyl benzoate.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, step-by-step methodology for the synthesis, isolation, and purification of 2-Methylpentyl benzoate.

Materials and Reagent Data

| Compound | Molar Mass ( g/mol ) | Amount | Moles | Density (g/mL) | Boiling Point (°C) |

| Benzoic Acid | 122.12[10] | 12.21 g | 0.10 | 1.266[10] | 249[11] |

| 2-Methyl-1-pentanol | 102.17[12] | 15.33 g (18.5 mL) | 0.15 | 0.824 | 148[13] |

| Toluene | 92.14 | 50 mL | - | 0.867 | 111 |

| Sulfuric Acid (conc.) | 98.08 | 1 mL | - | 1.84 | 337 |

| 2-Methylpentyl benzoate | 206.28[14] | (Theoretical: 20.63 g) | (0.10) | ~0.97 (est.) | ~260 (est.) |

Equipment

-

250 mL Round-bottom flask

-

Dean-Stark apparatus[4]

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Simple or fractional distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reactant Setup: To a 250 mL round-bottom flask, add benzoic acid (12.21 g, 0.10 mol), 2-methyl-1-pentanol (18.5 mL, 0.15 mol), and toluene (50 mL). Add a magnetic stir bar.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

-

Reflux and Water Removal: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. Toluene will form an azeotrope with the water produced, which will collect in the Dean-Stark trap. Continue refluxing until water ceases to collect in the trap (approximately 1.8 mL of water should be collected, indicating the reaction is nearing completion). This process may take several hours.[15]

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Carefully transfer the cooled reaction mixture to a 250 mL separatory funnel.

-

Aqueous Wash: Add 50 mL of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Neutralization: To neutralize any remaining sulfuric acid and unreacted benzoic acid, wash the organic layer with 50 mL of a 5% sodium bicarbonate (NaHCO₃) solution.[16] Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until no more gas is produced. Discard the aqueous layer.

-

Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water. Discard the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

-

Distillation: The crude 2-methylpentyl benzoate can be purified by vacuum distillation to yield a colorless liquid with a pleasant odor.[17]

Caption: Experimental workflow for the synthesis of 2-Methylpentyl benzoate.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 2-Methylpentyl benzoate, several analytical techniques are employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-methylpentyl benzoate is expected to show the following characteristic absorption bands:

-

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.[18][19]

-

C-O Stretch: Two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[18][19]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

The disappearance of the broad O-H stretch from the starting benzoic acid (around 3300-2500 cm⁻¹) is a key indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons (in the 7.4-8.1 ppm range), the -OCH₂- protons of the ester group (around 4.0-4.3 ppm), and the various aliphatic protons of the 2-methylpentyl group.[19]

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon around 165-175 ppm, along with signals for the aromatic and aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of the final product and confirm its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-methylpentyl benzoate (206.28 g/mol ).[14]

Safety Considerations

-

Benzoic Acid: May cause skin and eye irritation.[20]

-

2-Methyl-1-pentanol: Flammable liquid and harmful if swallowed.[13]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

All procedures should be carried out in a well-ventilated fume hood.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Benzoic Acid | C6H5COOH. PubChem. [Link]

-

Preparation of Methyl Benzoate. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30). ACS Publications. [Link]

-

Dean–Stark apparatus. Wikipedia. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. [Link]

-

2-Methylpentyl benzoate. PubChem. [Link]

-

2-Methyl-1-pentanol. Wikipedia. [Link]

-

Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]

-

Benzoic acid. Wikipedia. [Link]

-

mechanism for the esterification reaction. Chemguide. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Spectroscopic characterization of esters. [Link]

-

Chemical Properties of 2-Methylbutyl benzoate (CAS 52513-03-8). Cheméo. [Link]

-

Properties of Benzoic Acid. BYJU'S. [Link]

-

Is it possible to identify an ester accurately using IR spectroscopy? Reddit. [Link]

-

A Simple Dean-Stark Apparatus Explained. (2013, April 22). YouTube. [Link]

-

Chemical Properties of 1-Pentanol, 2-methyl- (CAS 105-30-6). Cheméo. [Link]

-

Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Chemistry Stack Exchange. [Link]

-

Methyl Benzoate Synthesis: Lab Procedure & Calculations. Studylib. [Link]

-

Purification of carboxylic esters by extractive distillation. [Link]

-

Acid-Catalyzed Esterification. Springboard Biodiesel. [Link]

-

Dean Stark Apparatus. Scoilnet. [Link]

-

Esters. UCLA Chemistry. [Link]

-

Methyl benzoate. Wikipedia. [Link]

-

Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

-

Esters. An Introduction. [Link]

-

2-methyl-1-pentanol, 105-30-6. The Good Scents Company. [Link]

-

Benzoic Acid: Formula, Structure, Properties & Preparation. Aakash Institute. [Link]

-

Methyl Benzoate Synthesis Guide. Scribd. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

-

Synthesis, Isolation and Purification of an Ester. Flinn Scientific. [Link]

-

2-Methylbutyl benzoate. PubChem. [Link]

-

General mechanism of the Fischer-Speier esterification. ResearchGate. [Link]

-

Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. [Link]

-

1-Pentanol, 2-methyl-. NIST WebBook. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. byjus.com [byjus.com]

- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 6. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. Benzoic acid | 65-85-0 [chemicalbook.com]

- 12. 2-Methyl-1-pentanol - Wikipedia [en.wikipedia.org]

- 13. 2-methyl-1-pentanol, 105-30-6 [thegoodscentscompany.com]

- 14. 2-Methylpentyl benzoate | C13H18O2 | CID 570433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. prepchem.com [prepchem.com]

- 17. scienceready.com.au [scienceready.com.au]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylpentyl Benzoate (C13H18O2)

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-methylpentyl benzoate (C13H18O2), an ester of significant interest in chemical synthesis and material science. We will deconstruct its formal IUPAC nomenclature, detail a robust laboratory-scale synthesis protocol via Fischer esterification, and present a thorough analysis of its structural characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. Furthermore, this document explores the compound's physicochemical properties and potential applications, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic chemistry. Every protocol and piece of analytical data is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Deconstructing the IUPAC Name: 2-Methylpentyl Benzoate

The formal name of a chemical compound under the International Union of Pure and Applied Chemistry (IUPAC) system is a precise descriptor of its molecular structure. For esters, the name is systematically derived from the parent alcohol and carboxylic acid from which it is formed.[1][2]

The name "2-methylpentyl benzoate" can be broken down into two constituent parts:

-

Benzoate : This is the base name of the ester, derived from its parent carboxylic acid, benzoic acid . In IUPAC nomenclature, the "-oic acid" suffix of the carboxylic acid is replaced with "-oate".[1]

-

2-Methylpentyl : This part of the name identifies the alkyl group that has replaced the acidic proton of the carboxylic acid. It originates from the alcohol, 2-methylpentan-1-ol . The name indicates a five-carbon main chain ("pentyl") with a methyl group ("methyl") located at the second carbon atom of that chain.

Therefore, 2-methylpentyl benzoate is the ester formed from the condensation reaction between benzoic acid and 2-methylpentan-1-ol.[3]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of 2-methylpentyl benzoate is essential for its handling, application, and characterization.

| Property | Value | Source |

| Molecular Formula | C13H18O2 | PubChem[3] |

| Molecular Weight | 206.28 g/mol | PubChem[3] |

| IUPAC Name | 2-methylpentyl benzoate | PubChem[3] |

| CAS Number | 59736-57-1 | PubChem[3] |

| XLogP3 (Lipophilicity) | 4.5 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

Table 1: Key physicochemical properties of 2-methylpentyl benzoate.

Synthesis of 2-Methylpentyl Benzoate via Fischer Esterification

The most direct and common laboratory synthesis of 2-methylpentyl benzoate is the Fischer esterification. This acid-catalyzed condensation reaction involves refluxing the parent carboxylic acid (benzoic acid) with the alcohol (2-methylpentan-1-ol).[4][5] The reaction is an equilibrium process; to achieve a high yield, the equilibrium must be shifted towards the product side.[4][6] This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[4][6]

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:[7][8]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more electrophilic.[7]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methylpentan-1-ol attacks the activated carbonyl carbon.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product, 2-methylpentyl benzoate.

Step-by-Step Laboratory Protocol

This protocol is designed for a laboratory scale synthesis and incorporates self-validating purification and characterization steps.

Reagents and Equipment:

-

Benzoic acid

-

2-methylpentan-1-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (e.g., 0.05 mol) and 2-methylpentan-1-ol (e.g., 0.15 mol, 3 equivalents). The use of excess alcohol drives the reaction equilibrium forward.

-

Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (approx. 1 mL) as the catalyst.

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Neutralization: Combine the organic extracts and wash sequentially with 30 mL of water, 30 mL of 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with 30 mL of brine.[9] The bicarbonate wash is critical; continue until no more CO₂ effervescence is observed.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-methylpentyl benzoate.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through spectroscopic analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule.

-

Aromatic Protons (C₆H₅): Expect signals between δ 7.4-8.1 ppm. The two protons ortho to the carbonyl group will be the most deshielded (around δ 8.05 ppm), while the meta and para protons will appear further upfield (δ 7.4-7.6 ppm).[10]

-

Methylene Protons (-O-CH₂-): The two protons on the carbon attached to the ester oxygen will appear as a doublet of doublets around δ 4.1-4.2 ppm, deshielded by the adjacent oxygen.[10]

-

Alkyl Protons (2-methylpentyl group):

-

The methine proton (-CH-) at position 2 will be a multiplet around δ 1.9 ppm.[10]

-

The various methylene protons (-CH₂-) of the pentyl chain will appear as complex multiplets between δ 1.1-1.7 ppm.[10]

-

The two methyl groups (-CH₃) will produce distinct signals. The terminal methyl group will be a triplet around δ 0.9 ppm, while the methyl group at position 2 will be a doublet around δ 1.0 ppm.[10]

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms in the structure.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~166-167 | Highly deshielded due to the double bond to one oxygen and a single bond to another. |

| Aromatic (ipso-C) | ~130-133 | The carbon attached to the ester group. |

| Aromatic (ortho, meta, para-CH) | ~128-133 | Characteristic range for benzene ring carbons.[11] |

| Methylene (-O-CH₂-) | ~68-70 | Deshielded by the adjacent oxygen atom. |

| Alkyl Chain (-CH-, -CH₂-, -CH₃) | ~14-40 | Typical range for sp³ hybridized carbons in an alkyl chain.[12] |

Table 2: Predicted ¹³C NMR chemical shifts for 2-methylpentyl benzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1720 | Strong, sharp stretching vibration, characteristic of an ester carbonyl.[13] |

| C-O (Ester) | ~1270 and ~1110 | Strong stretching vibrations. |

| C-H (Aromatic) | ~3040-3100 | Stretching vibrations for sp² C-H bonds.[14] |

| C-H (Aliphatic) | ~2880-2960 | Stretching vibrations for sp³ C-H bonds on the alkyl chain.[15] |

Table 3: Key IR absorption bands for 2-methylpentyl benzoate.

Workflow Visualization

The overall process from synthesis to characterization can be visualized as a logical workflow, ensuring a systematic and verifiable approach to producing and identifying the target compound.

Caption: Workflow for the synthesis, purification, and characterization of 2-methylpentyl benzoate.

Applications and Relevance to Drug Development

While specific applications for 2-methylpentyl benzoate are not extensively documented in high-impact literature, the broader class of alkyl benzoates serves important functions in industries relevant to drug development professionals.

-

Emollients and Solvents: Longer-chain alkyl benzoates, such as C12-15 alkyl benzoate, are widely used in dermatological and cosmetic formulations as emollients and solubilizing agents.[16] They can improve the texture of topical products and act as effective solvents for active pharmaceutical ingredients (APIs), particularly sunscreen agents.[16] The physicochemical properties of 2-methylpentyl benzoate suggest it could serve similar functions.

-

Drug Precursors: Benzoate esters are versatile intermediates in organic synthesis.[17] The ester group can be hydrolyzed back to a carboxylic acid or be involved in coupling reactions, making it a useful scaffold for building more complex molecules.[18]

-

Neurological Research: The benzoate moiety itself has been studied for its effects on the nervous system. Sodium benzoate is known to inhibit D-amino acid oxidase (DAAO), which can modulate the activity of NMDA receptors in the brain, a target for therapies related to schizophrenia and other neurological disorders.[19][20] This suggests that novel benzoate derivatives could be explored as potential therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[21]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Keep away from heat, sparks, and open flames.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place.[22]

References

-

PubChem. (n.d.). 2-Methylpentyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]

-

Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

S-P. Chen, C-H. Lane, H-Y. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylbutyl benzoate (CAS 52513-03-8). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. Retrieved from [Link]

-

Bartleby. (n.d.). Write the stepwise mechanism for the following Fischer esterification reaction of benzoic acid and methanol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-methylpentane. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - 1H NMR Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). Esters. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Retrieved from [Link]

-

Confident Chemistry. (2022, February 1). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters [Video]. YouTube. Retrieved from [Link]

-

vibzz lab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Institute of Industrial Research. (n.d.). How to Start an Alkyl Benzoate C12-C15 Manufacturing Business. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbutyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

-

UL Prospector. (2025, December 6). C12-15 Alkyl Benzoate. Retrieved from [Link]

-

Unknown. (n.d.). 4.5 NAMING OF ESTERS. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ACS Publications. (2014, April 22). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Retrieved from [Link]

-

SysKem Chemie GmbH. (2021, January 2). Methylbenzoat - Sicherheitsdatenblatt. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpentane. Retrieved from [Link]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. oit.edu [oit.edu]

- 3. 2-Methylpentyl benzoate | C13H18O2 | CID 570433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. youtube.com [youtube.com]

- 6. studylib.net [studylib.net]

- 7. homework.study.com [homework.study.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. prepchem.com [prepchem.com]

- 10. BENZOIC ACID 2-METHYLPENTYL ESTER(59736-57-1) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. proprep.com [proprep.com]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. ulprospector.com [ulprospector.com]

- 17. researchgate.net [researchgate.net]

- 18. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 19. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potential Safety Issues Surrounding the Use of Benzoate Preservatives [mdpi.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. syskem.de [syskem.de]

- 23. fishersci.com [fishersci.com]

- 24. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Physical Properties of 2-Methylpentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing Novel Ester Compounds

Physicochemical Properties of 2-Methylpentyl Benzoate

2-Methylpentyl benzoate (CAS 59736-57-1) is the ester formed from benzoic acid and 2-methylpentan-1-ol.[1] Its molecular and computed physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C13H18O2 | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined |

Note: The boiling point and density are not available as experimentally determined values in the cited literature. The subsequent sections detail the standard procedures for their experimental determination.

Synthesis of 2-Methylpentyl Benzoate

The most common method for synthesizing esters such as 2-methylpentyl benzoate is the Fischer esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) with an alcohol (2-methylpentan-1-ol).

Reaction Scheme:

C₆H₅COOH + HOCH₂CH(CH₃)CH₂CH₂CH₃ ⇌ C₆H₅COOCH₂CH(CH₃)CH₂CH₂CH₃ + H₂O (Benzoic Acid) (2-Methylpentan-1-ol) (2-Methylpentyl Benzoate) (Water)

An excess of the alcohol or the removal of water as it is formed is typically employed to drive the equilibrium towards the formation of the ester product.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical property. Two common methods for its determination in a laboratory setting are the distillation method and the Thiele tube method.

Distillation Method

A simple distillation can be used to both purify the ester and determine its boiling point.

Protocol:

-

Assemble a simple distillation apparatus.

-

Place the 2-methylpentyl benzoate sample in the distilling flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point of the substance.

Caption: Simple distillation apparatus for boiling point determination.

Thiele Tube Method

This method is suitable for small sample volumes.

Protocol:

-

Place a small amount of the 2-methylpentyl benzoate into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.

-

Heat the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Experimental Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL.

Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

Protocol:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 2-methylpentyl benzoate and weigh it.

-

The density is calculated by dividing the mass of the 2-methylpentyl benzoate by the volume of the pycnometer.

Caption: Workflow for density determination using a pycnometer.

Relevance in Drug Development

While there is no specific information linking 2-methylpentyl benzoate to drug development, the principles of its characterization are highly relevant. The "methyl" group in a molecule can significantly impact its physicochemical, pharmacodynamic, and pharmacokinetic properties. The introduction of a methyl group is a common strategy in lead optimization to improve metabolic stability. Furthermore, understanding the boiling point and density is crucial for developing purification protocols (like distillation) and for formulating liquid dosage forms where precise concentrations are required.

Conclusion

2-Methylpentyl benzoate serves as a representative example of a novel ester compound for which comprehensive physical property data may not be readily available. This guide has provided its computed properties and, more importantly, has detailed the standard, reliable experimental methodologies for determining its boiling point and density. For researchers and scientists in drug development, the ability to perform these characterizations is fundamental. It ensures the purity of synthesized compounds, informs the design of scalable purification processes, and provides the foundational data necessary for formulation and further preclinical evaluation. The principles and protocols outlined herein are broadly applicable to the characterization of a wide range of novel chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 570433, 2-Methylpentyl benzoate. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 570433, 2-Methylpentyl benzoate. [Link]1]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Methylpentyl Benzoate in Common Laboratory Solvents

Introduction

2-Methylpentyl benzoate (C₁₃H₁₈O₂) is an aromatic ester increasingly utilized in various sectors, including as a fragrance component, a plasticizer, and a specialty solvent. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics is paramount for effective formulation, reaction chemistry, and purification processes. This guide provides an in-depth analysis of the solubility profile of 2-methylpentyl benzoate, grounded in its physicochemical properties and the fundamental principles of solvent-solute interactions.

Physicochemical Properties of 2-Methylpentyl Benzoate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for 2-methylpentyl benzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | Inferred from similar benzoate esters |

| XLogP3 | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The high XLogP3 value of 4.5 is a strong indicator of the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of 2-methylpentyl benzoate.[2] This value suggests a significant preference for non-polar environments over aqueous media. The presence of two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the ester group) allows for some interaction with polar solvents, but the large, non-polar alkyl chain and benzene ring dominate the molecule's overall character.

Solubility Profile: A "Like Dissolves Like" Perspective

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can categorize common laboratory solvents based on their polarity to predict their interaction with 2-methylpentyl benzoate.

Inertness in Aqueous and Highly Polar Protic Solvents

Due to its predominantly non-polar structure and high lipophilicity, 2-methylpentyl benzoate is expected to be practically insoluble in water. The energy required to break the strong hydrogen bonds between water molecules to accommodate the large hydrophobic molecule is not sufficiently compensated by the weak dipole-dipole interactions that would form.

Similarly, its solubility in other polar protic solvents like methanol and ethanol is predicted to be limited. While the ester group can accept hydrogen bonds from the solvent's hydroxyl group, the large hydrocarbon portion of the molecule hinders miscibility.

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents

2-Methylpentyl benzoate is anticipated to exhibit high solubility in a range of non-polar and moderately polar aprotic solvents. The primary intermolecular forces in these systems are van der Waals forces (specifically London dispersion forces), which are readily established between the non-polar alkyl chain and aromatic ring of the solute and the molecules of the non-polar solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Excellent solubility is predicted due to the dominance of dispersion forces in both the solute and the solvent.

-